Lincomycin 2,4-Diphosphate

Impurity profiling Mass spectrometry identification Reference standard characterization

Lincomycin 2,4-Diphosphate (C₁₈H₃₆N₂O₁₂P₂S, molecular weight 566.5 g/mol) is a phosphorylated derivative of the lincosamide antibiotic lincomycin, bearing two phosphate ester groups at the 2- and 4-positions of the octopyranoside sugar moiety. It is primarily encountered as a related impurity and reference standard in the quality control of clindamycin phosphate active pharmaceutical ingredient and its injectable formulations.

Molecular Formula C18H36N2O12P2S
Molecular Weight 566.5 g/mol
Cat. No. B13848784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLincomycin 2,4-Diphosphate
Molecular FormulaC18H36N2O12P2S
Molecular Weight566.5 g/mol
Structural Identifiers
SMILESCCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)C(C)O
InChIInChI=1S/C18H36N2O12P2S/c1-5-6-10-7-11(20(3)8-10)17(23)19-12(9(2)21)14-15(31-33(24,25)26)13(22)16(18(30-14)35-4)32-34(27,28)29/h9-16,18,21-22H,5-8H2,1-4H3,(H,19,23)(H2,24,25,26)(H2,27,28,29)/t9-,10-,11+,12-,13?,14-,15-,16?,18-/m1/s1
InChIKeyGQOJXCBQPMDETP-DUWVIQLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lincomycin 2,4-Diphosphate: Chemical Identity, Pharmacopoeial Role, and Key Physicochemical Properties for Procurement Decisions


Lincomycin 2,4-Diphosphate (C₁₈H₃₆N₂O₁₂P₂S, molecular weight 566.5 g/mol) is a phosphorylated derivative of the lincosamide antibiotic lincomycin, bearing two phosphate ester groups at the 2- and 4-positions of the octopyranoside sugar moiety . It is primarily encountered as a related impurity and reference standard in the quality control of clindamycin phosphate active pharmaceutical ingredient and its injectable formulations . The compound is supplied as a white to off-white hygroscopic solid with a melting point above 205 °C (decomposition) and is only slightly soluble in water and methanol . These properties sharply distinguish it from the freely water-soluble parent antibiotic lincomycin hydrochloride and from the clinically used prodrug clindamycin phosphate, making its procurement a distinct decision driven by analytical rather than therapeutic need.

Analytical workflow: Impurity profiling and pharmacopoeial related-substances testing of clindamycin phosphate API and injectable formulations
Sample preparation context: Slightly water-soluble; requires organic co-solvent such as DMSO or methanol–water mixtures for standard preparation
Storage requirement: Store at −20 °C under inert atmosphere; hygroscopic solid sensitive to moisture-promoted phosphate ester hydrolysis

Why Lincomycin 2,4-Diphosphate Cannot Be Replaced by Lincomycin Base, Lincomycin-2-Phosphate, or Clindamycin Phosphate in Analytical and Research Workflows


Although all four compounds share the lincosamide core, they diverge profoundly in molecular weight, solubility, chromatographic behaviour, and biological activity profile. Lincomycin hydrochloride is freely soluble in water at concentrations up to 500 mg/mL ; lincomycin-2-phosphate (MW 486.5) is also freely water-soluble and functions as an in vivo prodrug that is inactive in vitro against S. lutea [1]; and clindamycin phosphate (MW 504.96) is a clinically formulated prodrug freely soluble in water [2]. Lincomycin 2,4-Diphosphate (MW 566.5), by contrast, is only slightly soluble in water and serves not as a therapeutic prodrug but as an impurity reference standard . Substituting any of these analogs for Lincomycin 2,4-Diphosphate in HPLC impurity profiling, forced degradation studies, or pharmacopoeial monograph compliance would yield incorrect retention times, compromised resolution, and unreliable quantitation, directly risking regulatory failure. The quantitative evidence below substantiates each dimension of this non-interchangeability.

Property
Lincomycin 2,4-Diphosphate
Common Analog
Risk
Aqueous Solubility
Slightly soluble
Freely soluble (Lincomycin HCl)
Aqueous sample preparation protocols may not transfer; organic co-solvent required
Molecular Identity
566.5 Da, di-phosphate
486.5 Da, mono-phosphate (Lincomycin-2-phosphate)
Mass shift of 80 Da may alter retention time and MS peak assignment in impurity methods
Analytical Role
Impurity reference standard
Clinical prodrug (Clindamycin phosphate)
Regulatory use context and solubility class differ; direct substitution compromises method compliance

Lincomycin 2,4-Diphosphate: Quantitative Evidence Guide for Differentiated Selection Versus Closest Analogs


Molecular Weight and Formula Differentiate Lincomycin 2,4-Diphosphate from All Mono-Phosphate and Non-Phosphorylated Lincosamide Analogs

Lincomycin 2,4-Diphosphate carries two phosphate groups, yielding a molecular formula of C₁₈H₃₆N₂O₁₂P₂S and a molecular weight of 566.5 g/mol . This is 160.0 Da higher than parent lincomycin (C₁₈H₃₄N₂O₆S, MW 406.5) [1], 80.0 Da higher than lincomycin-2-phosphate (C₁₈H₃₅N₂O₉PS, MW 486.5) [2], and 18.4 Da lower than its chlorinated analog clindamycin 2,4-diphosphate (C₁₈H₃₅ClN₂O₁₁P₂S, MW 584.94) . This mass increment is essential for unambiguous LC-MS identification in impurity profiling workflows, where co-elution or misassignment of the mono-phosphate (lincomycin-2-phosphate) for the di-phosphate would produce a mass error of 80 Da.

Molecular Mass
Reported
566.5 Da
Enables unambiguous LC-MS impurity peak assignment
Δ+80 Da vs lincomycin-2-phosphate prevents co-elution misassignment in extracted-ion chromatograms
Impurity profiling Mass spectrometry identification Reference standard characterization

Aqueous Solubility: Lincomycin 2,4-Diphosphate Is Slightly Soluble, in Marked Contrast to Freely Soluble Lincomycin HCl and Clindamycin Phosphate

ChemicalBook reports Lincomycin 2,4-Diphosphate as 微溶 (slightly soluble) in water and methanol (requiring heating for the latter) . By contrast, lincomycin hydrochloride is freely soluble in water at up to 500 mg/mL [1], lincomycin-2-phosphate is freely soluble in water , and clindamycin phosphate is freely soluble in water (≥95 mg/mL at 25 °C) [2]. The approximately two-order-of-magnitude lower aqueous solubility of the di-phosphate derivative directly constrains its use in aqueous-based biological assays and requires careful solvent selection (e.g., DMSO or chloroform/dichloromethane mixtures) [3].

Aqueous Solubility
Reported
Slightly soluble vs freely soluble comparators
Requires organic co-solvent for standard preparation
Estimated >100-fold lower solubility versus lincomycin HCl; DMSO or chloroform mixtures recommended
Formulation compatibility Sample preparation Solubility-limited assays

Thermal Stability and Storage Requirements: Melting Point >205 °C (Decomposition) and Mandatory −20 °C Storage Under Inert Atmosphere Contrast with Parent and Mono-Phosphate Analogs

Lincomycin 2,4-Diphosphate exhibits a melting point above 205 °C with decomposition, is hygroscopic, and requires storage at −20 °C under an inert atmosphere . In contrast, lincomycin hydrochloride melts at 156–158 °C without decomposition under standard conditions , clindamycin phosphate melts at 114 °C , and lincomycin-2-phosphate melts above 208 °C (dec.) . The combination of hygroscopicity and requirement for sub-zero storage under inert gas differentiates Lincomycin 2,4-Diphosphate from the mono-phosphate, which is stable at room temperature, and implies greater susceptibility to hydrolytic degradation of the phosphate ester bonds.

Thermal & Storage Profile
Context-dependent
MP >205 °C (dec.); −20 °C under inert atmosphere
Cold-chain handling and moisture exclusion required
Supplier CoA specifications; hygroscopic nature accelerates phosphate ester hydrolysis if not maintained
Stability indicating methods Forced degradation Reference standard handling

Phosphate Ester Hydrolysis Kinetics: Activation Energy for Analogous Lincomycin-2-Phosphate Hydrolysis Is 32.1 kcal/mol, Providing a Quantitative Baseline for Diphosphate Stability Prediction

Oesterling and Rowe (1970) determined apparent first-order rate constants and activation energies for phosphate ester hydrolysis of lincomycin-2-phosphate (Eₐ = 32.1 kcal/mol) and its 7-chloro analog clindamycin-2-phosphate (Eₐ = 32.9 kcal/mol) across a range of temperatures and pH values [1]. Lincomycin-2-phosphate was found most stable at pH 6–10, with degradation via both thioglycoside and phosphate ester hydrolysis predominating below pH 6 [1]. Although no directly measured hydrolysis data exist for Lincomycin 2,4-Diphosphate, the presence of two phosphate ester bonds predicts a more complex degradation profile with at least two sequential or parallel hydrolytic steps. The near-identical activation energies for the mono-phosphate pair (ΔEₐ = 0.8 kcal/mol) provide a quantitative framework for predicting that the di-phosphate will exhibit hydrolytic lability within the same energetic range, making it a useful probe for studying phosphatase-mediated activation cascades.

Hydrolysis Kinetics
Class-level
~32.1 kcal/mol (mono-phosphate benchmark)
Supports di-phosphate stability prediction context
No direct hydrolysis data for di-phosphate; extrapolated from lincomycin-2-phosphate Ea = 32.1 kcal/mol
Hydrolysis kinetics Forced degradation Prodrug activation Phosphate ester stability

In Vitro Biological Inactivity of Phosphate Ester Lincosamides: Lincomycin-2-Phosphate Is Inactive Against S. lutea in Plate Assay but Fully Active In Vivo — A Class Property Relevant to the Di-Phosphate

Morozowich et al. (1969) demonstrated that lincomycin-2-phosphate (V) is completely inactive in the plate antibacterial assay using Sarcina lutea, yet in vivo it is as active as parent lincomycin in mice infected with S. aureus, and gives slightly higher blood levels than the parent upon oral administration in dogs [1]. This in vitro inactivity is a class property of lincosamide phosphate esters, including clindamycin phosphate, which lacks antimicrobial activity in vitro but is rapidly converted to active clindamycin by phosphatase ester hydrolysis in vivo . By extension, Lincomycin 2,4-Diphosphate, bearing two phosphate ester bonds, is predicted to be similarly inactive in direct antibacterial plate assays, requiring enzymatic dephosphorylation to liberate active lincomycin.

In Vitro Bioactivity
Class-level
Predicted inactive in direct plate assay
Supports prodrug probe study context
Requires phosphatase activation; class property of lincosamide phosphate esters per Morozowich et al. (1969)
Prodrug activation Antibacterial susceptibility testing In vitro–in vivo correlation

Pharmacopoeial Identity as an Impurity Reference Standard: Lincomycin 2,4-Diphosphate Enables Regulatory Compliance in Clindamycin Phosphate Monograph Testing

Lincomycin 2,4-Diphosphate (also catalogued as Lincomycin-2,4-phosphate) is listed and supplied as a characterized impurity reference standard for clindamycin phosphate by multiple ISO-certified vendors, including Daicel Pharma Standards and BOC Sciences . Wang et al. (2009) identified lincomycin-2-phosphate, 7-epilincomycin-2-phosphate, clindamycin B, clindamycin B-2-phosphate, and clindamycin simultaneously in clindamycin phosphate injection using an HPLC/ESI-MS/MS method [1]. Li et al. (2010) further isolated and structurally characterized four impurities from clindamycin phosphate raw material, including clindamycin-2,4-diphosphate (impurity 2), noting that impurity 1 is included in BP and EP while impurities 2–4 had not yet been entered at the time of publication [2]. The availability of Lincomycin 2,4-Diphosphate as a characterized reference standard with certificate of analysis (CoA) including ¹H NMR, ¹³C NMR, IR, mass, and HPLC purity data enables laboratories to meet regulatory requirements for impurity profiling without in-house synthesis.

Reference Standard Role
Supporting evidence
Impurity standard with full CoA characterization
Enables pharmacopoeial impurity profiling for clindamycin phosphate
Characterized by orthogonal methods (NMR, IR, HRMS, HPLC); purity typically ≥95%
Pharmacopoeial compliance Impurity reference standard Method validation Quality control

Lincomycin 2,4-Diphosphate: Highest-Value Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


HPLC/LC-MS Impurity Profiling and Pharmacopoeial Related-Substances Testing of Clindamycin Phosphate API and Injectable Formulations

Lincomycin 2,4-Diphosphate serves as a critical reference standard for identifying and quantifying the di-phosphate impurity peak in clindamycin phosphate drug substance and drug product. Its distinct molecular weight (566.5 Da, Δ80 Da vs lincomycin-2-phosphate) and characteristic MS/MS fragmentation pattern [1] enable unambiguous peak assignment in gradient HPLC methods using C18 columns with phosphate buffer–acetonitrile mobile phases at 210 nm detection [2]. The compound's slight water solubility necessitates dissolution in methanol–water mixtures or DMSO for standard preparation, a procedural detail that must be incorporated into method validation protocols to avoid incomplete dissolution and inaccurate quantitation.

Phosphatase-Mediated Prodrug Activation Studies Using Lincomycin 2,4-Diphosphate as a Dual-Phosphate Probe Substrate

Because Lincomycin 2,4-Diphosphate bears two phosphate ester bonds that must be sequentially cleaved to release active lincomycin, it functions as a more demanding probe substrate than lincomycin-2-phosphate for studying phosphatase specificity, kinetics, and processivity. The activation energy for analogous lincomycin-2-phosphate hydrolysis (32.1 kcal/mol) [3] provides a benchmark for predicting the first hydrolytic step. Researchers can monitor the stepwise appearance of lincomycin-2-phosphate (intermediate) and lincomycin (final product) by LC-MS to dissect the catalytic mechanism of alkaline phosphatase, prostatic acid phosphatase, or bacterial phosphoesterases implicated in antibiotic resistance.

Forced Degradation and Stability-Indicating Method Development for Clindamycin Phosphate Formulations

Under acidic forced degradation conditions, clindamycin phosphate undergoes phosphate ester hydrolysis and 7(S)-Cl to 7(R)-OH conversion, generating lincomycin-2-phosphate and ultimately lincomycin 2,4-diphosphate as potential degradation products [1][4]. Lincomycin 2,4-Diphosphate, with its melting point above 205 °C (dec.) and hygroscopic nature , serves as a marker for assessing the severity of degradation conditions. Its formation kinetics under stress (heat, acid, base, oxidative) can be compared with those of clindamycin phosphate (MP 114 °C) and lincomycin-2-phosphate to establish relative stability rankings and validate stability-indicating method specificity per ICH Q2(R1) guidelines.

Structural Biology and Ribosome-Binding Studies Requiring a Mass-Tagged Lincomycin Analog

The +160 Da mass shift of Lincomycin 2,4-Diphosphate relative to parent lincomycin makes it a useful mass-tagged analog for ribosome-binding competition assays using native mass spectrometry or cryo-EM. The phosphate groups provide additional hydrogen-bond donor/acceptor capacity (increased polar surface area) that may alter binding kinetics to the 50S ribosomal subunit compared to lincomycin, enabling structure–activity relationship studies focused on the role of sugar-ring hydroxyl modification in lincosamide–ribosome interactions. The compound's in vitro inactivity [5] is advantageous in these assays, as it prevents confounding bacteriostatic effects during equilibrium binding measurements.

Application
Selection Property
Validation Focus
HPLC/LC-MS impurity profiling of clindamycin phosphate
MW and chromatographic differentiation from mono-phosphate analogs
Peak assignment accuracy and resolution verification in related-substances methods
Phosphatase-mediated prodrug activation studies
Dual-phosphate probe substrate for sequential dephosphorylation
Stepwise monitoring of lincomycin-2-phosphate intermediate and lincomycin product by LC-MS
Forced degradation and stability-indicating method development
Thermal and hydrolytic stability markers under stress conditions
Degradation kinetics and method specificity per ICH Q2(R1) guidelines
Ribosome-binding and structural biology studies
Mass-tagged lincosamide analog with additional H-bond capacity
Equilibrium binding measurements without confounding bacteriostatic interference
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